molecular formula C16H34N2S B14511785 N-Decyl-N'-pentylthiourea CAS No. 62552-33-4

N-Decyl-N'-pentylthiourea

Cat. No.: B14511785
CAS No.: 62552-33-4
M. Wt: 286.5 g/mol
InChI Key: RGROCFGSTPWEQC-UHFFFAOYSA-N
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Description

N-Decyl-N’-pentylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a decyl group (a ten-carbon alkyl chain) and a pentyl group (a five-carbon alkyl chain) attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N’-pentylthiourea can be synthesized through a condensation reaction between decylamine and pentylisothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:

Decylamine+PentylisothiocyanateN-Decyl-N’-pentylthiourea\text{Decylamine} + \text{Pentylisothiocyanate} \rightarrow \text{N-Decyl-N'-pentylthiourea} Decylamine+Pentylisothiocyanate→N-Decyl-N’-pentylthiourea

Industrial Production Methods

In an industrial setting, the synthesis of N-Decyl-N’-pentylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N’-pentylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The alkyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Decyl-N’-pentylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Decyl-N’-pentylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Contains a phenyl group instead of decyl and pentyl groups.

    N,N’-Diethylthiourea: Contains ethyl groups instead of decyl and pentyl groups.

    N,N’-Diphenylthiourea: Contains phenyl groups instead of decyl and pentyl groups.

Uniqueness

N-Decyl-N’-pentylthiourea is unique due to its long alkyl chains, which impart distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in detergents and surfactants.

Properties

CAS No.

62552-33-4

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-decyl-3-pentylthiourea

InChI

InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-13-15-18-16(19)17-14-12-6-4-2/h3-15H2,1-2H3,(H2,17,18,19)

InChI Key

RGROCFGSTPWEQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=S)NCCCCC

Origin of Product

United States

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